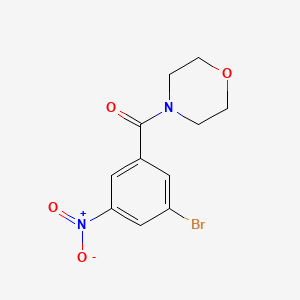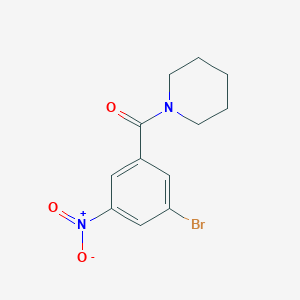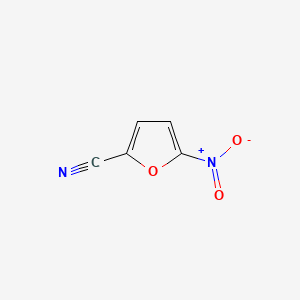
5-Nitro-2-furonitrile
Overview
Description
5-Nitro-2-furonitrile is an organic compound with the molecular formula C5H2N2O3. It is a derivative of furan, characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to the furan ring. This compound is known for its yellow crystalline appearance and is sparingly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 5-Nitro-2-furonitrile from furfural :
Nitration of Furfural Oxime: Furfural oxime is nitrated to obtain 5-nitrofuraloxime, which is then treated with acetic anhydride to produce this compound.
Conversion from 5-Nitrofuran-2-carboxylic Acid Methyl Ester: This ester is obtained from furfural in several stages, converted to the corresponding amide with liquid ammonia, and then treated with phosphorus oxychloride to yield this compound.
Industrial Production Methods: Industrial production methods typically involve the nitration of furfural derivatives followed by subsequent chemical transformations to introduce the nitrile group .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-furonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 5-amino-2-furonitrile.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
5-Nitro-2-furonitrile has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in the development of chemotherapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-furonitrile involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial effects. The nitrile group can also participate in various biochemical pathways .
Comparison with Similar Compounds
5-Nitrofuran-2-carboxylic Acid: Shares the nitro group but has a carboxylic acid instead of a nitrile group.
2-Furonitrile: Lacks the nitro group but has a similar furan ring structure with a nitrile group.
Uniqueness: 5-Nitro-2-furonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-nitrofuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJNJLFQOODDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207731 | |
| Record name | 2-Furancarbonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-82-5 | |
| Record name | 5-Nitro-2-furonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furancarbonitrile, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITRO-2-FURONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Nitro-2-furonitrile formed in biological systems?
A1: Research suggests that this compound is a metabolite of the potent renal carcinogen, Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide (FNT). Studies using isolated perfused rat kidneys and whole rat models demonstrated that FNT undergoes metabolic conversion to this compound. [] This biotransformation highlights the importance of understanding the metabolic fate of compounds like FNT and their potential downstream effects.
Q2: What analytical techniques were used to identify and characterize this compound as a metabolite of FNT?
A2: Researchers utilized a combination of analytical techniques to elucidate the structure of this metabolite. These included High-Performance Liquid Chromatography (HPLC) to separate the metabolite from other compounds in the samples, followed by Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography/Mass Spectrometry (GC/MS) to determine the metabolite's mass and fragmentation pattern. [] This approach allowed for definitive structural identification of this compound.
Q3: Can this compound be synthesized chemically, and what is its significance?
A3: Yes, this compound can be synthesized chemically. [, ] This synthesis is particularly relevant for several reasons. Firstly, it allows for obtaining the compound in larger quantities for further research, eliminating the reliance on potentially complex and low-yield metabolic conversions. Secondly, it enables the preparation of derivatives and analogues of this compound, which is crucial for exploring structure-activity relationships and understanding how structural modifications impact biological activity.
Q4: How is the chemical structure of this compound used in organic synthesis?
A4: The presence of a nitrile group in this compound makes it a valuable building block in organic synthesis. Researchers have utilized this compound to synthesize various heterocyclic compounds, including 2-(5-nitro-2-furyl)vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles. [] These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




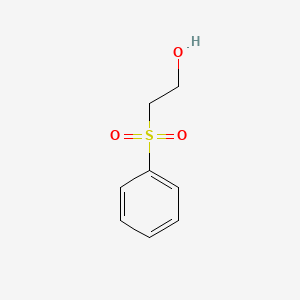

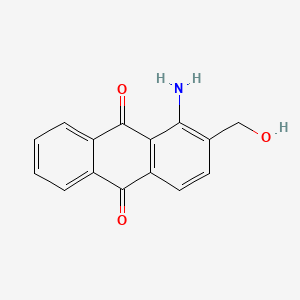


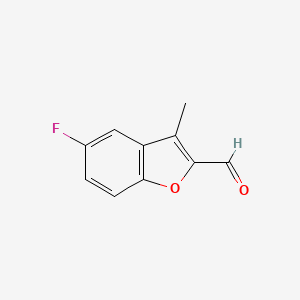
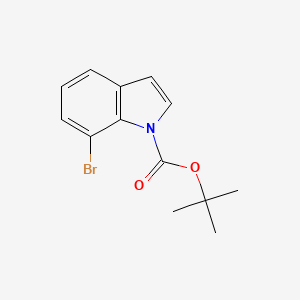

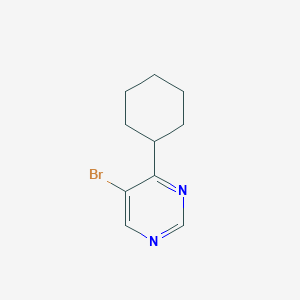
![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)
